molecular formula C12H24N2O4S B13315123 Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate

Cat. No.: B13315123
M. Wt: 292.40 g/mol
InChI Key: HFPJOKDMSDFIBD-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is a chemical compound with the molecular formula C12H24N2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a methanesulfonyl group, and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the methanesulfonyl groupThe final step involves esterification to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring provides structural stability and can interact with various receptors and enzymes, modulating their activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-[(1-methanesulfonylpiperidin-4-yl)amino]acetate is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H24N2O4S

Molecular Weight

292.40 g/mol

IUPAC Name

tert-butyl 2-[(1-methylsulfonylpiperidin-4-yl)amino]acetate

InChI

InChI=1S/C12H24N2O4S/c1-12(2,3)18-11(15)9-13-10-5-7-14(8-6-10)19(4,16)17/h10,13H,5-9H2,1-4H3

InChI Key

HFPJOKDMSDFIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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